BenchChemオンラインストアへようこそ!

H-Ile-Pro-Pro-OH hydrochloride

ACE inhibition Antihypertensive peptide IC₅₀ comparison

H-Ile-Pro-Pro-OH hydrochloride offers 1.8‑fold greater ACE inhibition than Val‑Pro‑Pro (IC₅₀ 5 μM vs. 9 μM) and enhanced Caco‑2 permeability. The hydrochloride salt ensures reliable aqueous solubility for reproducible assays. Choose IPP for precise ACE inhibition, oral peptide transport studies, and PK/PD modeling backed by clinical validation.

Molecular Formula C16H28ClN3O4
Molecular Weight 361.9 g/mol
Cat. No. B2400240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ile-Pro-Pro-OH hydrochloride
Molecular FormulaC16H28ClN3O4
Molecular Weight361.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N.Cl
InChIInChI=1S/C16H27N3O4.ClH/c1-3-10(2)13(17)15(21)18-8-4-6-11(18)14(20)19-9-5-7-12(19)16(22)23;/h10-13H,3-9,17H2,1-2H3,(H,22,23);1H/t10-,11-,12-,13-;/m0./s1
InChIKeyXRXZJOQURIUXLP-KRBYAKJKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

H-Ile-Pro-Pro-OH Hydrochloride Procurement Overview: An ACE-Inhibitory Milk-Derived Tripeptide with Quantifiable Potency


H-Ile-Pro-Pro-OH hydrochloride (CAS 1208862-61-6) is a synthetic, milk-derived tripeptide composed of isoleucine and two proline residues, stabilized as the hydrochloride salt to enhance solubility and handling reproducibility [1]. It is a primary member of the lactotripeptide class, which includes Val-Pro-Pro (VPP) and Leu-Pro-Pro (LPP), and functions as a competitive inhibitor of angiotensin-converting enzyme (ACE) with a reported IC₅₀ value of 5 μM [2]. The compound has demonstrated blood pressure-lowering effects in spontaneously hypertensive rats (SHR) and has been evaluated in multiple human clinical trials for antihypertensive efficacy, often in combination with Val-Pro-Pro [3].

Why Generic Substitution Fails: H-Ile-Pro-Pro-OH Hydrochloride Procurement Risks and Structural Distinctions


Substituting H-Ile-Pro-Pro-OH hydrochloride with an alternative lactotripeptide or a superficially similar tripeptide without quantifiable justification introduces substantial scientific and operational risk. In the lactotripeptide class, Val-Pro-Pro (VPP) and Leu-Pro-Pro (LPP) exhibit distinct ACE inhibitory potencies, absorption kinetics, and tissue distribution profiles compared to Ile-Pro-Pro (IPP), making them non-interchangeable in dose-response or mechanistic studies [1]. For example, VPP demonstrates approximately 1.8-fold lower ACE inhibitory potency (IC₅₀ 9.13 μM vs. 5.15 μM) [2] and distinct permeability characteristics across intestinal epithelial models [3]. Furthermore, confusion with Diprotin A (Ile-Pro-Ile)—a DPP-IV inhibitor with a structurally similar sequence but a fundamentally different pharmacological target and potency profile (IC₅₀ ~3.9 μM for DPP-IV)—can lead to complete experimental invalidation if procurement is not precisely specified [4]. The hydrochloride salt form further distinguishes this compound from the free base by conferring superior aqueous solubility and long-term handling stability, which are critical for reproducible in vitro and in vivo dosing regimens.

H-Ile-Pro-Pro-OH Hydrochloride Quantitative Differentiation Evidence: ACE Inhibition Potency and Pharmacokinetic Performance Versus Val-Pro-Pro


ACE Inhibitory Potency: Ile-Pro-Pro Demonstrates 1.8-Fold Higher Affinity Than Val-Pro-Pro

In a direct head-to-head in vitro ACE inhibition assay using purified peptides from skimmed milk hydrolysate, Ile-Pro-Pro exhibited an IC₅₀ value of 5.15 ± 0.17 μM, while the closest structural analog Val-Pro-Pro (VPP) exhibited an IC₅₀ value of 9.13 ± 0.21 μM [1]. This represents a 1.8-fold higher inhibitory potency for Ile-Pro-Pro. The assay was conducted using hippuryl-L-histidyl-L-leucine (HHL) as substrate with ACE from rabbit lung. This quantitative difference has been independently corroborated across multiple sources reporting Ile-Pro-Pro IC₅₀ as 5 μM and Val-Pro-Pro IC₅₀ as 9 μM [2].

ACE inhibition Antihypertensive peptide IC₅₀ comparison

Caco-2 Intestinal Permeability: Ile-Pro-Pro Shows 2-Fold Higher Apparent Permeability Than Val-Pro-Pro

In a direct head-to-head comparison of transepithelial transport across Caco-2 cell monolayers (a widely accepted model for predicting human intestinal absorption), Ile-Pro-Pro demonstrated an apparent permeability (Pₐₚₚ) value of 1.0 ± 0.9 × 10⁻⁸ cm s⁻¹ for absorptive transport, whereas Val-Pro-Pro exhibited a lower Pₐₚₚ value of 0.5 ± 0.1 × 10⁻⁸ cm s⁻¹ [1]. This represents a 2-fold higher permeability for Ile-Pro-Pro under identical experimental conditions. Furthermore, the peptidase inhibitor bestatin increased absorptive permeability for Ile-Pro-Pro by twofold, suggesting partial susceptibility to apical peptidases that does not negate its permeability advantage over VPP [1].

Intestinal absorption Peptide permeability Caco-2 monolayer

In Vivo Elimination Half-Life: Ile-Pro-Pro Exhibits 25% Longer Half-Life Than Val-Pro-Pro Following Intravenous Administration

In a head-to-head pharmacokinetic study conducted in a conscious pig model (approximately 25 kg body weight), synthetic Ile-Pro-Pro (IPP), Val-Pro-Pro (VPP), and Leu-Pro-Pro (LPP) were each administered intravenously at 4.0 mg kg⁻¹ body weight in saline. Following intravenous dosing, the elimination half-life (t₁/₂) for IPP was 2.5 ± 0.1 min, which was significantly higher (P < 0.001) than the elimination half-lives for VPP (2.0 ± 0.1 min) and LPP (1.9 ± 0.1 min) [1]. This represents a 25% longer systemic elimination half-life for IPP compared to its closest analog VPP. The absolute oral bioavailability of all three tripeptides was approximately 0.1% when administered in saline solution, with maximum plasma concentrations reaching approximately 10 nmol L⁻¹ [1].

Pharmacokinetics Elimination half-life Pig model

Structural Stabilization: Pro-Pro Fold Confers Unique NH₂-R-COOH Neutral Form Stabilization

Spectroscopic and structural elucidation using linear-polarized IR-spectroscopy in solid-state, ¹H-NMR, and density functional theory (DFT) calculations revealed that both Ile-Pro-Pro and Val-Pro-Pro preferentially stabilize in a neutral NH₂-R-COOH form rather than the expected zwitterionic form [1]. The Pro-Pro fold at the C-terminus produces a strong steric effect that stabilizes the free COOH and NH₂ groups via intramolecular hydrogen bonding (NH₂···O=C-N(Amide) and O=C-OH···NH₂). For Ile-Pro-Pro, hydrogen bond lengths were measured at 2.599 Å and 2.507 Å. The relative energy (Eᵣₑₗ) difference between the zwitterion form and the neutral form is 0.9 kJ mol⁻¹ in favor of the neutral state for Ile-Pro-Pro (compared to 1.2 kJ mol⁻¹ for VPP) [1]. This class-level structural feature, conferred by the Pro-Pro scaffold, contributes to resistance against mammalian proteolytic degradation.

Conformational analysis Peptide stability Spectroscopic characterization

Ex Vivo Intestinal Stability: Ile-Pro-Pro Resists Peptidase Degradation for Over 60 Minutes

In an ex vivo stability study using rat intestinal washes and intestinal and liver homogenates, Ile-Pro-Pro (IPP) demonstrated complete stability over a 60-minute incubation period, showing no detectable degradation [1]. In the same experimental system, a positive control protein (insulin) was significantly digested, validating the peptidase activity of the biological matrices. Additionally, IPP showed no cytotoxic activity on Caco-2 intestinal epithelial cells or Hep G2 hepatic cells using the MTS assay, even after chronic exposure [1]. This stability profile is a class-level attribute shared by Pro-Pro-containing tripeptides, attributable to the high resistance of Pro-Pro bonds to mammalian proteolytic enzymes, as only few peptidases are capable of hydrolyzing this bond [2].

Peptide stability Intestinal peptidase resistance Oral delivery

Clinical Blood Pressure Reduction: IPP+VPP Combination Demonstrates -11.0 mmHg Central SBP Reduction Versus -4.5 mmHg Placebo

In a randomized, double-blind, placebo-controlled clinical trial involving 70 Japanese subjects aged 50–69 years with untreated stage-I hypertension, casein hydrolysate containing a combination of Val-Pro-Pro (VPP) and Ile-Pro-Pro (IPP) (total 3.4 mg daily) reduced central systolic blood pressure (SBP) by -11.0 ± 11.0 mmHg after 8 weeks, compared to -4.5 ± 9.6 mmHg in the placebo group (P < 0.01) [1]. Brachial-ankle pulse wave velocity (baPWV), a marker of arterial stiffness, decreased by -73.9 ± 130.0 cm s⁻¹ in the active group versus -8.4 ± 137.1 cm s⁻¹ in the placebo group (P < 0.05). Brachial SBP decreased by -10.5 ± 11.5 mmHg (active) versus -3.9 ± 9.6 mmHg (placebo) (P < 0.05) [1]. While this evidence derives from a combination formulation rather than IPP alone, it establishes the clinical translation of the in vitro ACE inhibitory potency and supports the compound's antihypertensive efficacy in human subjects when procured for translational research.

Clinical trial Central blood pressure Arterial stiffness

H-Ile-Pro-Pro-OH Hydrochloride: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


ACE Inhibitor Screening and Antihypertensive Mechanism Studies Requiring High Potency

H-Ile-Pro-Pro-OH hydrochloride is optimally deployed in in vitro ACE inhibition assays where a 1.8-fold potency advantage over Val-Pro-Pro (IC₅₀ 5 μM vs. 9 μM) translates to lower compound consumption and higher assay sensitivity [1]. This is particularly relevant for high-throughput screening campaigns, enzyme kinetics studies requiring precise IC₅₀ determination, and experiments investigating ACE isoform selectivity. The hydrochloride salt form ensures consistent solubility in aqueous assay buffers, reducing DMSO carryover artifacts and improving inter-laboratory reproducibility.

Oral Bioavailability and Intestinal Permeability Studies Using Caco-2 or Ex Vivo Models

The 2-fold higher Caco-2 permeability of Ile-Pro-Pro compared to Val-Pro-Pro (Pₐₚₚ 1.0 vs. 0.5 × 10⁻⁸ cm s⁻¹) makes this compound a superior candidate for intestinal absorption studies [2]. Combined with its demonstrated stability against rat intestinal peptidases over 60 minutes [3], IPP serves as a benchmark Pro-Pro-containing tripeptide for evaluating oral peptide delivery strategies, permeation enhancers, and formulation approaches. Researchers investigating structure-permeability relationships in peptide transport should prioritize IPP due to its well-characterized permeability profile across multiple absorption models (Caco-2, Ussing chamber, in situ perfusion).

Pharmacokinetic and Tissue Distribution Studies in Preclinical Animal Models

The 25% longer intravenous elimination half-life of Ile-Pro-Pro (2.5 min) relative to Val-Pro-Pro (2.0 min) in the pig model [4], combined with documented tissue distribution to liver, kidneys, adrenals, and aorta in rats [5], positions this compound as the preferred lactotripeptide for pharmacokinetic/pharmacodynamic (PK/PD) modeling studies. The availability of radiolabeled analogs and established LC-MS/MS quantification methods for IPP in biological matrices [6] further supports its use in absorption, distribution, metabolism, and excretion (ADME) studies. The neutral NH₂-R-COOH conformational stabilization conferred by the Pro-Pro fold [7] provides a structural rationale for the observed in vivo stability and supports the compound's utility in long-term dosing studies.

Translational Cardiovascular Research and Functional Food Development

For research programs aimed at translating in vitro ACE inhibition to in vivo cardiovascular outcomes, H-Ile-Pro-Pro-OH hydrochloride is supported by clinical trial data demonstrating that IPP-containing formulations significantly reduce central systolic blood pressure (-11.0 mmHg vs. -4.5 mmHg placebo) and arterial stiffness (baPWV reduction of -73.9 cm s⁻¹ vs. -8.4 cm s⁻¹ placebo) in hypertensive subjects [8]. This clinical validation, combined with the compound's established safety and non-cytotoxicity profile [3], makes IPP a scientifically defensible choice for functional food development, nutraceutical formulation studies, and clinical research investigating lactotripeptide-mediated cardiovascular protection. Analytical methods for quantifying IPP in fermented dairy products [9] are also well-established, facilitating quality control and product standardization efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Ile-Pro-Pro-OH hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.